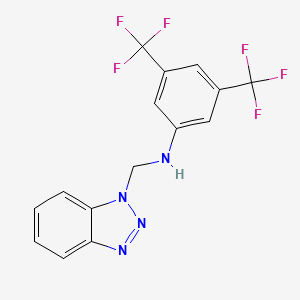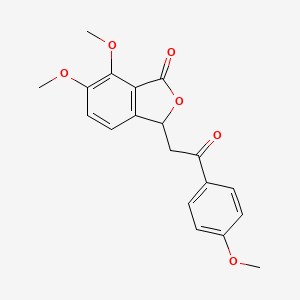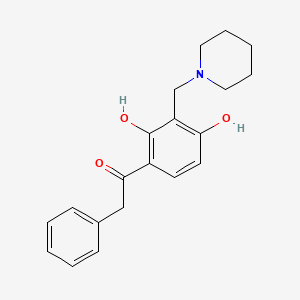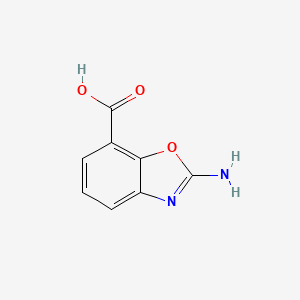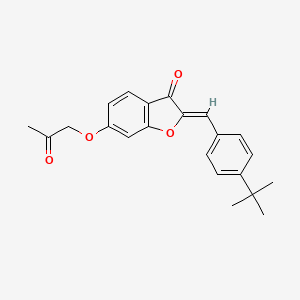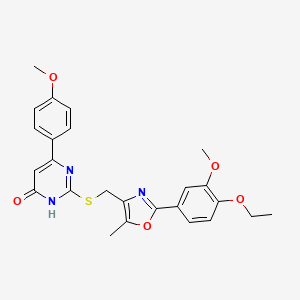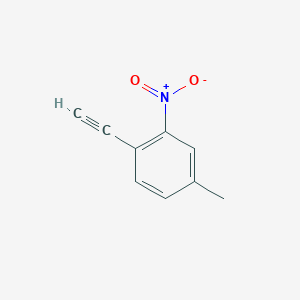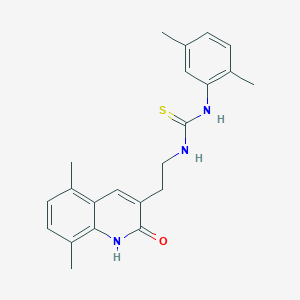
1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2,5-dimethylphenyl)thiourea" is a derivative of thiourea with a complex structure that includes a 2-oxoquinoline moiety and a substituted phenyl group. The presence of the thiourea functional group suggests potential for various biological activities, and the 2-oxoquinoline structure is a common feature in compounds with anticancer properties, as seen in the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for antitumor activities .
Synthesis Analysis
The synthesis of thiourea derivatives can involve intramolecular cycloaddition reactions, as demonstrated in the production of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas . Similarly, the target compound could be synthesized through reactions involving isothiocyanates and primary amines, although the specific synthetic route for this compound is not detailed in the provided papers. The one-pot three-component method mentioned in the synthesis of α-aminophosphonate derivatives could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed using spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy, along with X-ray crystallography . These techniques would likely be employed to determine the structure of the target compound, ensuring the correct formation of the thiourea moiety and the overall molecular conformation.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions, including intramolecular cycloaddition , hydride transfer, and ring closure sequences . The presence of the 2-oxoquinoline structure in the target compound suggests that it could undergo similar reactions, potentially leading to the formation of ring-fused tetrahydroquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from spectroscopic data. For instance, the infrared spectra can reveal the presence of characteristic functional groups, such as N-H, C=O, C-N, and C=S stretches . The 13C NMR chemical shift for the thiourea moiety is another critical piece of data for confirming the structure . The target compound's properties would likely be similar, with specific variations due to its unique substituents.
Scientific Research Applications
Anticancer Properties
- Derivatives of 2-oxo-1,2-dihydroquinoline, similar to the compound , have been synthesized and tested for their anticancer effects, particularly against breast cancer MCF-7 cell lines. Compounds related to 2-oxo-1,2-dihydroquinoline demonstrated significant anticancer activity in these studies (Gaber et al., 2021).
- Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for antitumor activities against various cancer cell lines, showing moderate to high levels of antitumor activities (Fang et al., 2016).
Pharmacological Activity
- Derivatives of 4-aryl-7,7-dimethyl-5-oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione were prepared and evaluated for calcium antagonist activities, showing significant activity on isolated rat ileum and lamb carotid artery (Yarim et al., 2002).
- Some new thioxoquinazolinone derivatives were synthesized and studied for their anticonvulsant and antimicrobial activities, demonstrating broad-spectrum activity against bacteria and fungi (Rajasekaran et al., 2013).
Miscellaneous Applications
- The synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline were explored, leading to the preparation of different quinolones and a tetrahydro-4-oxoquinoline (Guillou et al., 1998).
- A study on the crystal structure, Hirshfeld surface analysis, and DFT studies of a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, was conducted to understand its electronic and spatial structure (Baba et al., 2019).
properties
IUPAC Name |
1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-13-5-6-15(3)19(11-13)24-22(27)23-10-9-17-12-18-14(2)7-8-16(4)20(18)25-21(17)26/h5-8,11-12H,9-10H2,1-4H3,(H,25,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSOPPFZGKJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2,5-dimethylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)
![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)


